molecular formula C19H16ClN3O4S B2587381 N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide CAS No. 1251590-85-8

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

Cat. No. B2587381
CAS RN: 1251590-85-8
M. Wt: 417.86
InChI Key: FGNHZLRBDWGAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating potential as antimicrobial agents. These compounds, obtained through various synthetic pathways, were evaluated for their antibacterial and antifungal activities, showing promising results against a range of microbial strains (Darwish et al., 2014).

Antioxidant Activity

Research on amidomethane sulfonyl-linked bis heterocycles revealed compounds with significant antioxidant activity. This study highlights the potential of these compounds, including derivatives of the parent compound , in combating oxidative stress and related pathological conditions (Talapuru et al., 2014).

Chemical Synthesis and Derivative Studies

Derivative Synthesis for Drug Discovery

A range of pyridazinone and triazine derivatives were synthesized, demonstrating varied biological activities. These studies are foundational for the development of new pharmaceuticals targeting a range of diseases, showing the versatility and potential of compounds within this chemical class for drug development (Fahim & Ismael, 2019).

Structure-Activity Relationships

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlight the importance of heterocyclic structures similar to the compound . These studies aid in understanding how modifications to the chemical structure affect biological activity, providing insights into the design of more effective and selective therapeutic agents (Stec et al., 2011).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-13-7-8-14(11-16(13)20)21-17(24)12-23-19(25)10-9-18(22-23)28(26,27)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHZLRBDWGAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

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